molecular formula C8H5Br2FO2 B1409876 3,4-Dibromo-5-fluorophenylacetic acid CAS No. 1804418-66-3

3,4-Dibromo-5-fluorophenylacetic acid

Cat. No. B1409876
CAS RN: 1804418-66-3
M. Wt: 311.93 g/mol
InChI Key: KWAQZJUZHXLQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dibromo-5-fluorophenylacetic acid (DBFPA) is a chemical compound used in a variety of scientific research applications. It is a brominated derivative of phenylacetic acid and is widely used in organic synthesis. It is a versatile reagent with a wide range of applications in organic synthesis, biochemistry, and chemical biology. DBFPA has been used in a variety of studies related to drug metabolism, drug-drug interactions, and biochemical pathways.

Mechanism of Action

3,4-Dibromo-5-fluorophenylacetic acid is a brominated derivative of phenylacetic acid and is thought to act as an inhibitor of the enzyme cytochrome P450 (CYP) 3A4. CYP3A4 is an important enzyme involved in the metabolism of drugs, and inhibition of this enzyme can lead to an increase in the concentrations of certain drugs in the body.
Biochemical and Physiological Effects
3,4-Dibromo-5-fluorophenylacetic acid has been shown to inhibit the activity of CYP3A4 in vitro and in vivo. Inhibition of this enzyme can lead to an increase in the concentrations of certain drugs in the body. This can lead to an increased risk of drug-drug interactions and potential side effects. In addition, 3,4-Dibromo-5-fluorophenylacetic acid has been shown to inhibit the activity of other enzymes involved in drug metabolism, such as CYP2D6 and CYP2C9.

Advantages and Limitations for Lab Experiments

The main advantage of 3,4-Dibromo-5-fluorophenylacetic acid is its versatility. It can be used in a variety of laboratory experiments and has been used in a wide range of scientific research applications. The main limitation of 3,4-Dibromo-5-fluorophenylacetic acid is that it can interfere with the activity of certain enzymes involved in drug metabolism, which can lead to an increased risk of drug-drug interactions and potential side effects.

Future Directions

There are several potential future directions for the use of 3,4-Dibromo-5-fluorophenylacetic acid in scientific research. These include further studies of its mechanism of action, its potential use as a probe for drug metabolism, and its potential use in the development of new drugs. In addition, further research into its biochemical and physiological effects could be beneficial. Finally, further studies of its advantages and limitations for laboratory experiments could help to optimize its use in scientific research.

Scientific Research Applications

3,4-Dibromo-5-fluorophenylacetic acid has been used extensively in scientific research. It has been used as a reagent in organic synthesis, as a probe for drug metabolism, and as a tool for studying biochemical pathways. It has also been used in studies of drug-drug interactions and in the development of new drugs.

properties

IUPAC Name

2-(3,4-dibromo-5-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c9-5-1-4(3-7(12)13)2-6(11)8(5)10/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAQZJUZHXLQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromo-5-fluorophenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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